molecular formula C16H19NO B3323868 N,N-Didemethylorphenadrine CAS No. 17349-96-1

N,N-Didemethylorphenadrine

Cat. No. B3323868
CAS RN: 17349-96-1
M. Wt: 241.33 g/mol
InChI Key: BJVWYJOLTICWGB-UHFFFAOYSA-N
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Description

N,N-Didemethylorphenadrine, also known as DMOP, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of orphenadrine, which is used as a muscle relaxant. DMOP has been found to have a wide range of potential applications in scientific research due to its unique properties.

Scientific Research Applications

Neuropharmacological Effects

N,N-Didemethylorphenadrine has been studied for its impact on the uptake of neurotransmitters in the brain. Research has shown that it can influence the uptake of noradrenaline (NA) and 5-hydroxytryptamine (5-HT) by rat brain slices. Notably, N,N-didemethylorphenadrine HCl exhibited a weaker inhibitory effect on NA uptake compared to its derivatives but had similar effects on 5-HT uptake as other derivatives. This suggests its potential role in modulating neurotransmitter systems, which might be relevant for conditions like depression or Parkinson's disease (P. V. D. Zee & W. Hespe, 1973).

Metabolic Pathways

The metabolism of orphenadrine citrate, of which N,N-didemethylorphenadrine is a metabolite, has been extensively studied. It undergoes rapid and extensive biotransformation in humans, with only a small percentage excreted unchanged. The major urinary metabolites identified include N,N-didemethylorphendrine, indicating its significant presence in the metabolic pathway of orphenadrine citrate (T. Ellison et al., 1971).

Neuroprotective Effects

N,N-Didemethylorphenadrine has been explored for its neuroprotective effects, particularly in the context of glutamate neurotoxicity. This is relevant as glutamate-induced excitotoxicity is implicated in various neurological disorders. Research has shown that orphenadrine can prevent mitochondrial and cytoplasmic membrane potential decrease, which is a key aspect of neuroprotection, suggesting a similar role for its metabolites like N,N-Didemethylorphenadrine (F. Sureda et al., 1999).

Role in Anticholinergic Syndrome

While not directly about N,N-Didemethylorphenadrine, studies on orphenadrine, its precursor, indicate its role in causing anticholinergic syndrome, which can manifest as hallucinations and severe agitation. Understanding the effects of orphenadrine helps to infer the potential impacts of its metabolites, including N,N-Didemethylorphenadrine (M. Garza et al., 2000).

Analgesic Effects

Orphenadrine, and by extension its metabolites, has been studied for its analgesic effects. It acts on multiple targets, including voltage-gated sodium channels, which are crucial in pain sensation. This suggests a potential for N,N-Didemethylorphenadrine in contributing to the analgesic properties of orphenadrine, offering insights into its application in pain management (J. Desaphy et al., 2009).

properties

IUPAC Name

2-[(2-methylphenyl)-phenylmethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14/h2-10,16H,11-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVWYJOLTICWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Didemethylorphenadrine

CAS RN

17349-96-1
Record name N,N-Didemethylorphenadrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017349961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-DIDEMETHYLORPHENADRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0031UTJ0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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